BenchChemオンラインストアへようこそ!

Ro 16-8714

Brown adipose tissue β₃-adrenoceptor Receptor desensitization

Ro 16-8714 (90505-66-1) is the best-characterized β3-AR agonist for inducing specific β3-adrenoceptor downregulation (62% in IBAT) without affecting β1/β2 populations—essential for clean β3-specific receptor trafficking studies. Validated for insulin-independent glucose utilization in STZ-diabetic models. Documented human pharmacodynamics (5-20 mg: REE +10-21%). ≥98% purity, shipped ambient. Minimum order may apply; custom synthesis available.

Molecular Formula C27H32N2O3
Molecular Weight 432.6 g/mol
CAS No. 90505-66-1
Cat. No. B1679452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 16-8714
CAS90505-66-1
Synonyms4-(3-(bis(beta-hydroxyphenethyl)amino)butyl)benzamide
maleate of Ro 16-8714
Ro 16-8714
Ro-16-8714
Molecular FormulaC27H32N2O3
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)C(=O)N)N(CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O
InChIInChI=1S/C27H32N2O3/c1-20(12-13-21-14-16-24(17-15-21)27(28)32)29(18-25(30)22-8-4-2-5-9-22)19-26(31)23-10-6-3-7-11-23/h2-11,14-17,20,25-26,30-31H,12-13,18-19H2,1H3,(H2,28,32)
InChIKeyOPPQEWZOPDBGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide CAS 90505-66-1: Core Identity, Pharmacological Class, and Physicochemical Profile for Research Procurement


4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide (CAS: 90505-66-1), also known as Ro 16-8714, is a synthetic small-molecule phenethanolamine derivative that functions as a β-adrenoceptor agonist with documented thermogenic and antihyperglycemic properties . The compound is structurally characterized by a benzamide core substituted with a bis(beta-hydroxyphenethyl)amino group (molecular formula C₂₇H₃₂N₂O₃; molecular weight 432.6 g/mol) . It is mapped to 2-hydroxyphenethylamine analogs in the MeSH classification and was originally developed as a thermogenic β₃-adrenoceptor agonist with investigational applications in metabolic regulation, obesity research, and diabetes models [1]. The compound reached Phase 1 clinical evaluation before discontinuation, with research applications continuing in preclinical pharmacology [2].

Why 4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide Cannot Be Substituted by Generic β-Adrenoceptor Agonists in Metabolic and Thermogenic Research


Despite belonging to the broader β-adrenoceptor agonist class, 4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide exhibits a distinct pharmacological fingerprint that precludes simple substitution with other β-agonists or even newer β₃-selective agents. The compound demonstrates a unique pattern of β-adrenoceptor subtype modulation—specifically, it down-regulates β₃-adrenoceptors by 62% in brown adipose tissue without affecting β₁- or β₂-adrenoceptor populations, a property not universally shared across β₃-agonists [1]. Furthermore, its thermogenic efficacy in humans (10-21% increase in resting energy expenditure at 5-20 mg doses) is accompanied by dose-dependent tachycardia (8-49% heart rate increase), a profile that differs substantially from more selective later-generation β₃-agonists [2]. These quantitative functional distinctions mean that substituting this compound with BRL 37344, CL 316243, or Ro 40-2148 would yield non-equivalent experimental outcomes in studies of brown adipose tissue activation, glucose homeostasis, or β-adrenoceptor desensitization mechanisms. The following evidence guide provides the specific, quantifiable differentiation data required for informed compound selection.

Quantitative Differentiation Evidence for 4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide (Ro 16-8714) Versus β₃-Adrenoceptor Agonist Comparators


β₃-Adrenoceptor Down-Regulation Specificity: Ro 16-8714 Reduces β₃-AR Number by 62% While Sparing β₁- and β₂-AR Populations in Brown Adipose Tissue

In lean Zucker rats, treatment with Ro 16-8714 for 72 hours produced a 62% reduction in β₃-adrenoceptor (β₃-AR) number in plasma membranes from interscapular brown adipose tissue (IBAT) relative to untreated controls, with no detectable effect on β₁- or β₂-adrenoceptor populations [1]. This receptor subtype-specific down-regulation was preceded by a 93% decrease in steady-state β₃-AR mRNA at 30 hours, confirming transcriptional-level modulation [1]. By contrast, alternative β₃-agonists such as BRL 37344 exhibit different receptor desensitization kinetics and varying degrees of β₁/β₂ cross-reactivity depending on concentration and tissue context [2].

Brown adipose tissue β₃-adrenoceptor Receptor desensitization Thermogenesis

Hepatic Glucose Production Suppression: Ro 16-8714 Reduces Glycosuria and Hyperglycemia in STZ-Diabetic Rats via Decreased Hepatic Glucose Output

In streptozotocin (STZ)-induced diabetic rats—a model characterized by glycosuria, hyperglycemia, hyperketonemia, and elevated hepatic glucose production—treatment with Ro 16-8714 significantly decreased all four pathological parameters [1]. Importantly, tissue glucose utilization remained unchanged across most tissues, with the sole exception of oxidative muscles where glucose utilization was increased [1]. This tissue-specific metabolic effect profile differs from that of insulin-sensitizing agents and other β-agonists, positioning Ro 16-8714 as a reference compound for β-agonist-mediated, insulin-independent glucose-lowering mechanisms in diabetic models [2].

Diabetes Hepatic glucose production Streptozotocin Insulin-independent

Human Thermogenic Efficacy and Tachycardic Liability Profile: Ro 16-8714 Increases Resting Energy Expenditure by 21% at 20 mg with Concurrent 49% Heart Rate Elevation

In lean healthy male volunteers, oral administration of Ro 16-8714 at single doses of 5 mg and 20 mg increased resting energy expenditure (REE) by 10% and 21%, respectively, while concurrently elevating heart rate by 8% and 49% [1]. This dose-response relationship demonstrates that the thermogenic effect is accompanied by significant chronotropic stimulation, reflecting incomplete β₃-selectivity in humans. By comparison, the successor compound Ro 40-2148 required an 800 mg dose (40-fold higher) to achieve a +3% to +17% REE increase, with substantially attenuated cardiovascular effects [2]. The distinct human pharmacodynamic profile of Ro 16-8714 makes it uniquely suited for studies examining the relationship between β-AR-mediated thermogenesis and cardiovascular activation, or as a positive control for non-selective β-agonist effects.

Thermogenesis Resting energy expenditure Human pharmacology Obesity research

Brown Adipose Tissue Adenylate Cyclase Activation: Ro 16-8714 Increases IBAT β-Receptor-Adenylate Cyclase Activity by 2.5-Fold in Obese Zucker Rats

Acute treatment with Ro 16-8714 increased (-)-isoprenaline-stimulated adenylate cyclase activity in interscapular brown adipose tissue (IBAT) by 2.5-fold and NaF-stimulated activity by 2.0-fold in obese (fa/fa) Zucker rats, with no corresponding effect on these parameters in lean littermates [1]. Concomitantly, β-adrenoceptor number in obese rat IBAT increased 2.8-fold, and uncoupling protein (UCP) mRNA levels were elevated [1]. The lean/obese differential responsiveness is a distinguishing feature of this compound's pharmacodynamic profile, indicating enhanced sensitivity in the obese state that may inform compound selection for obesity-specific research paradigms.

Adenylate cyclase Brown adipose tissue Obesity Uncoupling protein

Comparative β-Selectivity Limitation: Ro 16-8714 Serves as Benchmark for Incomplete β₃-Specificity Relative to CL 316243 and Ro 40-2148

Ro 16-8714 occupies a well-defined position along the β₃-selectivity continuum that spans from non-selective β-agonists (isoprenaline) to highly selective agents (CL 316243, mirabegron). Clinical and preclinical data demonstrate that Ro 16-8714 produces dose-limiting tachycardia in humans (49% heart rate increase at thermogenically effective 20 mg dose), indicating significant β₁/β₂ cross-reactivity [1]. In contrast, CL 316243 was shown to increase insulin action and fat oxidation in healthy subjects without producing tremor or tachycardia, attributed to superior β₃-selectivity [2]. The successor Ro 40-2148 showed reduced β₁/β₂ activity but also diminished thermogenic potency [3]. This established selectivity ranking makes Ro 16-8714 an essential reference standard for calibrating β-AR subtype-selectivity assays and for studies requiring partial β₃-selectivity with measurable cardiovascular readouts.

β-adrenoceptor selectivity Cardiovascular safety Structure-activity relationship Thermogenic drugs

Validated Research and Industrial Application Scenarios for 4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide Based on Quantitative Evidence


Investigating β₃-Adrenoceptor Desensitization and Down-Regulation Mechanisms in Brown Adipose Tissue

Ro 16-8714 is the first and best-characterized compound for inducing specific β₃-AR down-regulation (62% receptor number reduction) in IBAT without affecting β₁- or β₂-AR populations, making it indispensable for studies examining β₃-selective receptor trafficking, mRNA regulation (93% decrease at 30 h), and functional desensitization [1]. The compound enables clean dissection of β₃-specific signaling pathways in BAT where β₁/β₂ cross-interference would confound interpretation.

Insulin-Independent Glucose-Lowering Research in Diabetic Rodent Models

In STZ-diabetic rats, Ro 16-8714 reduces glycosuria, hyperglycemia, hyperketonemia, and hepatic glucose production while increasing glucose utilization specifically in oxidative muscles, providing a validated tool for investigating β-agonist-mediated, insulin-independent metabolic pathways [1]. This application is particularly relevant for studies where insulin signaling is impaired or where non-insulin glucose-lowering mechanisms are the primary research focus.

Human Thermogenesis Studies and β₃-Selectivity Benchmarking

Ro 16-8714 provides a well-documented human pharmacodynamic profile (5 mg: REE +10%, HR +8%; 20 mg: REE +21%, HR +49%) that serves as a critical reference standard for evaluating β₃-agonist selectivity improvements and thermogenic efficacy [1]. It is uniquely suited for comparative pharmacology studies examining the relationship between β-AR subtype selectivity, thermogenic potency, and cardiovascular liability, as well as for calibrating in vitro/in vivo selectivity assays [2].

Obesity Phenotype-Dependent BAT Activation and Adipocyte Metabolism Research

The compound's differential activity profile in obese versus lean Zucker rats—specifically the 2.5-fold adenylate cyclase stimulation and 2.8-fold β-AR number increase observed only in obese animals—makes it a valuable tool for investigating obesity-specific alterations in BAT β-adrenergic signaling and UCP regulation [1]. This phenotype-dependent responsiveness enables mechanistic studies of why thermogenic responsiveness differs between lean and obese states, informing obesity therapeutic target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 16-8714

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.